molecular formula C11H14N2O3 B11792831 2-Methyl-6-morpholinonicotinic acid

2-Methyl-6-morpholinonicotinic acid

Cat. No.: B11792831
M. Wt: 222.24 g/mol
InChI Key: TUJLUAJVJGENQU-UHFFFAOYSA-N
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Description

2-Methyl-6-morpholinonicotinicacid is a heterocyclic organic compound that features a morpholine ring attached to a nicotinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-morpholinonicotinicacid typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methyl nicotinate and gamma-butyrolactone.

    Ester Condensation Reaction: These starting materials undergo an ester condensation reaction.

    Ring Opening Reaction: The ester is then subjected to a ring-opening reaction.

    Reduction Reaction: This is followed by a reduction reaction to form the intermediate product.

    Halogenation Reaction: The intermediate undergoes halogenation.

    Amination Ring Closure Reaction: Finally, an amination ring closure reaction yields the target compound.

Industrial Production Methods: Industrial production methods for 2-Methyl-6-morpholinonicotinicacid are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: 2-Methyl-6-morpholinonicotinicacid can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed:

    Oxidation: Oxidized derivatives of the morpholine ring.

    Reduction: Reduced forms of the nicotinic acid backbone.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-Methyl-6-morpholinonicotinicacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-morpholinonicotinicacid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • Methyl 6-morpholinonicotinate
  • 6-Morpholinonicotinic acid

Comparison: 2-Methyl-6-morpholinonicotinicacid is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable subject for further research .

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

2-methyl-6-morpholin-4-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C11H14N2O3/c1-8-9(11(14)15)2-3-10(12-8)13-4-6-16-7-5-13/h2-3H,4-7H2,1H3,(H,14,15)

InChI Key

TUJLUAJVJGENQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCOCC2)C(=O)O

Origin of Product

United States

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